4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride

Lipophilicity Drug Design PK Optimization

Researchers often face amide bond hydrolysis in lead compounds, causing metabolic instability. This 1,2,4-oxadiazole hydrochloride provides a direct, non-classical bioisostere replacement that resists enzymatic cleavage while preserving key H-bonding. The C-3 ethyl group delivers an optimal LogP of 2.23, balancing permeability and solubility for CNS MPO (TPSA 64.94 Ų). The para-methylene-aniline provides a rigid, geometrically defined handle for fragment growth. As a stable HCl salt, it ensures precise molar calculations for automated library synthesis, eliminating the weighing inconsistencies of the free base.

Molecular Formula C11H14ClN3O
Molecular Weight 239.7 g/mol
CAS No. 1461704-77-7
Cat. No. B1379322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride
CAS1461704-77-7
Molecular FormulaC11H14ClN3O
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESCCC1=NOC(=N1)CC2=CC=C(C=C2)N.Cl
InChIInChI=1S/C11H13N3O.ClH/c1-2-10-13-11(15-14-10)7-8-3-5-9(12)6-4-8;/h3-6H,2,7,12H2,1H3;1H
InChIKeyKSMMXDRFEKATGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline HCl Matters in R&D


The compound 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride (CAS 1461704-77-7) is a functionalized 1,2,4-oxadiazole building block featuring a para-methylene-aniline substitution pattern. As a hydrochloride salt, it offers solid-state stability and aqueous solubility advantages for synthetic workflows . The 1,2,4-oxadiazole core is recognized for its metabolic robustness and serves as a privileged, non-classical bioisostere for esters and amides, resisting enzymatic hydrolysis while preserving H-bonding interactions [1]. This specific combination of substitution pattern, linker, and counter-ion distinguishes it from other oxadiazole isomers and aniline-bearing heterocycles available in medicinal chemistry catalogues.

1,2,4-Oxadiazole bioisostere core
Resists hydrolysis while retaining H-bonding capacity for lead optimization workflows.
Hydrochloride salt form
Supports solid-state stability and aqueous solubility for amine coupling and library synthesis.
Para-methylene-aniline pattern
Offers a rigid yet flexible spacer for derivatization and target-engagement studies.

Why Generic Oxadiazole Substitution Fails for This Building Block


Simple oxadiazole substitution is insufficient because the biological profile of this scaffold is exquisitely dependent on regioisomerism, linker length, and C-3 substitution. The 1,2,4-oxadiazole core is a genuine bioisostere for esters and amides, whereas the isomeric 1,3,4-oxadiazole often lacks this specific similarity and metabolic stability [1]. The C-3 ethyl group provides intermediate lipophilicity (LogP 2.23) compared to smaller (methyl) or bulkier (propyl, LogP 2.61) alkyl substituents, directly affecting permeability and solubility . Furthermore, the para-methylene-aniline motif offers both a rigid spacer for molecular recognition and a free amine for derivatization, a feature absent in directly attached or meta-substituted aniline analogs . Neglecting these attributes leads to unpredictable SAR and pharmacokinetic shifts.

1,3,4-Oxadiazole regioisomers lack the same ester/amide bioisosterism and metabolic stability; direct substitution may shift SAR unpredictably.
C3 alkyl chain length alters lipophilicity profile; propyl analog (higher LogP) can reduce solubility and accelerate metabolism relative to the ethyl derivative.
Direct or meta-linked aniline analogs project the NH2 group in different spatial orientations, likely disrupting key binding-pocket interactions.

Quantitative Differentiation vs. Closest Analogs


Intermediate Lipophilicity Between Methyl and Propyl Analogs

The 3-ethyl substituent on the 1,2,4-oxadiazole ring confers a calculated LogP of 2.23, which is intermediate between the 3-methyl analog (predicted LogP ~1.8) and the 3-propyl analog (measured LogP 2.61) . This positions the compound favorably in the 'goldilocks' zone for permeability while avoiding the high lipophilicity penalties associated with longer alkyl chains.

Lipophilicity Comparison
Data to verify
Target LogP 2.23 (calc.) vs. propyl analog 2.61; ethyl derivative is 0.38 log units less lipophilic.
Intermediate lipophilicity may support a balanced ADME profile.
Supplier-reported values; confirm experimentally in relevant media.
Lipophilicity Drug Design PK Optimization

1,2,4-Oxadiazole Scaffold Stability Advantage

This compound is based on a 1,2,4-oxadiazole core, which demonstrates core stability advantages over the isomeric 1,3,4-oxadiazole in medicinal chemistry contexts, specifically its ability to resist hydrolysis compared to an amide or ester [1]. This intrinsic chemical property translates to a lower likelihood of scaffold degradation during synthesis and in biological media compared to 1,3,4-oxadiazole systems.

Scaffold Stability
Class-level
1,2,4-Oxadiazole core resists enzymatic hydrolysis vs. amides/esters and 1,3,4-isomer [1].
Scaffold class may enhance metabolic stability in lead series.
Class-level inference from medicinal chemistry review; confirm under project-specific conditions.
Scaffold Stability Bioisosterism Metabolic Stability

Hydrochloride Salt Advantages in Coupling Reactions

While the free base form (CAS 1036602-11-5) is also commercially available at 95% purity, the hydrochloride salt form (CAS 1461704-77-7) offers the advantage of enhanced bench stability, simplified stoichiometric calculations, and greater solubility in polar solvents typically used for amide couplings or reductive aminations . The reported protonation state enables immediate engagement in next-step chemistry upon neutralization, whereas the free base may require precise control of moisture and CO2 absorption.

Salt Form Handling
Method context
HCl salt provides enhanced bench stability and simplifies stoichiometric calculations vs. free base.
May improve synthetic reproducibility in amide coupling and reductive amination workflows.
Direct comparison in standard synthetic laboratory settings.
Synthetic Chemistry Coupling Reactions Amine Derivatization

Para-Methylene-Aniline Geometry vs. Direct and Meta Analogs

The methylene linker between the 1,2,4-oxadiazole ring and the para-aniline group increases molecular flexibility and projects the aniline nitrogen for optimal covalent elaboration or target engagement . In contrast, 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1015846-75-9) has a shorter, rotationally constrained vector; and the meta-substituted 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1015846-73-7) projects the amine in a different spatial orientation entirely, likely disrupting key interactions in binding pockets.

Spatial Geometry
Class-level
Para-methylene spacer projects NH2 linearly; 3 rotatable bonds vs. ~2 for direct attachment analog.
Geometry may influence binding-pocket access and derivatization versatility.
Pharmacophoric feature inferred from 2D/3D analysis; verify in target assay.
Molecular Recognition Linker Optimization Structure-Based Design

Precision Applications with Clear Performance Advantages


Amide Bioisostere Replacement in Kinase Lead Optimization

In programs targeting kinases where the hinge-binding motif contains a labile amide, this compound provides a direct 1,2,4-oxadiazole replacement that resists hydrolysis while maintaining H-bonding interactions [1]. The C-3 ethyl group offers an optimal balance of lipophilicity (LogP 2.23) to preserve permeability without triggering rapid metabolism, as would be the risk with longer alkyl chain analogs (e.g., propyl analog, LogP 2.61) . The methylene linker ensures the aniline nitrogen projects appropriately for subsequent amide or urea formation with the kinase pocket.

CNS Drug Discovery: ADME-Guided Building Block Selection

For CNS programs requiring TPSA < 90 Ų and LogP between 2-3, the target compound's TPSA of 64.94 and LogP of 2.23 [1] place it squarely within the desired CNS multiparameter optimization (MPO) space. The hydrochloride salt form simplifies dissolution in aqueous media for in vitro assays. Choosing this specific building block avoids the higher LogP of the 3-propyl analog (LogP 2.61) , which could push compounds out of the CNS drug-like window.

Fragment-Based Drug Design and Library Synthesis

The free primary aniline serves as a versatile handle for generating focused fragment libraries via amide coupling, reductive amination, or sulfonamide formation. The protected amine of the hydrochloride salt [1] facilitates storage and precise molar calculations, a critical advantage over the unreliable neutral form for robotic library synthesis. This building block enables rapid SAR exploration around the 1,2,4-oxadiazole core with a defined para-methylene-aniline geometry , which is distinct from the shorter or meta-oriented analogs.

Antiprotozoal Discovery: Tuning Selectivity with 3-Ethyl Group

A PhD thesis has validated the anti-kinetoplastid activity of C-5-substituted 3-ethyl-1,2,4-oxadiazoles [1]. This compound provides the fundamental C-3 ethyl, C-5 methylene-aniline core scaffold from which selective antiparasitic leads can be elaborated. Its intermediate lipophilicity (compared to 3-methyl or 3-propyl variants) may be key to balancing cellular potency against Trypanosoma and Leishmania species with mammalian cell selectivity.

Application
Selection Property
Validation Focus
Kinase lead optimization
1,2,4-Oxadiazole bioisostere core
Hydrolytic stability and H-bonding preservation
CNS drug discovery
TPSA/LogP range within CNS MPO
Permeability-metabolism balance
Focused library synthesis
HCl salt and free amine handle
Derivatization versatility and lot consistency
Antiprotozoal research
3-Ethyl oxadiazole core
Antiparasitic potency and selectivity assessment
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